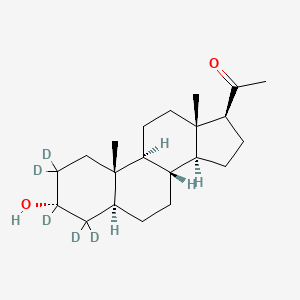
Allopregnanolone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterated allopregnanolone.
Applications De Recherche Scientifique
Neurosteroid Synthesis and Function
- Brain Synthesis in Social Isolation: Allopregnanolone (ALLO), an endogenous neurosteroid, modulates the action of GABA at GABA_A receptors. In a mouse model of protracted social isolation, both ALLO and its precursor 5α-dihydroprogesterone (5α-DHP) were found to decrease in the frontal cortex. This study highlights the role of ALLO and 5α-DHP in brain function and their potential modulation in response to social isolation (Dong et al., 2001).
Role in Mood and Neurological Disorders
- Depression and Anxiety: Allopregnanolone's interactions with GABA_A receptors and its role in neurosteroid biosynthesis have been implicated in the development of mood disorders like depression and anxiety. Reduced levels of allopregnanolone have been associated with various mental health disorders, suggesting its significance in emotional regulation and potential therapeutic applications (Schüle et al., 2014).
PTSD and Stress Response
- PTSD in Women: In women with posttraumatic stress disorder (PTSD), there's an observed block in the conversion of progesterone to ALLO, impacting the modulation of GABA effects and potentially contributing to PTSD symptoms. This finding underscores the importance of ALLO in stress-related conditions and its potential as a biomarker or target for treatment in PTSD (Pineles et al., 2018).
Neuroprotection and Brain Development
- Neonatal Brain Function: Allopregnanolone has been shown to have neuroprotective effects in neonatal brain function, particularly in cases of birth asphyxia. Its modulation of the GABA_A receptor and impact on hippocampal function in neonates highlight its therapeutic potential in perinatal brain injury (Fleiss et al., 2012).
Enzymatic Activity and Biosynthesis
- Enzymatic Kinetics in Biosynthesis: The kinetics of allopregnanolone formation, catalyzed by human 3α-hydroxysteroid dehydrogenase type III, play a crucial role in understanding its physiological and pharmacological effects. This study contributes to the understanding of allopregnanolone biosynthesis, impacting future therapeutic applications (Trauger et al., 2002).
Therapeutic Development
- Potential in Alzheimer's Disease: Allopregnanolone's role in promoting neurogenesis and cognitive function restoration in animal models of Alzheimer's disease suggests its potential as a regenerative therapeutic. This emphasizes the neurosteroid's capacity in neuroregeneration and therapeutic development for neurodegenerative diseases (Raikes et al., 2022).
Propriétés
Formule moléculaire |
C21H25D5O2 |
|---|---|
Poids moléculaire |
323.46 |
Nom IUPAC |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonymes |
(3α,5α)-3-Hydroxy-2,2,3,4,4-d5-pregnan-20-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


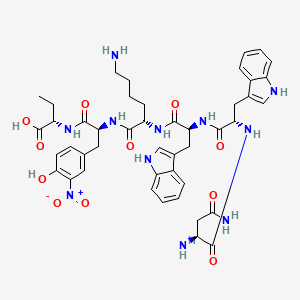
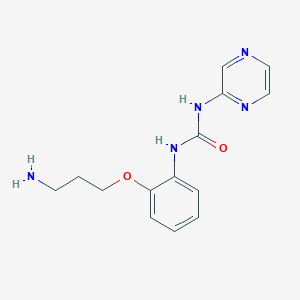

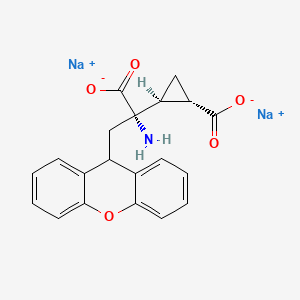
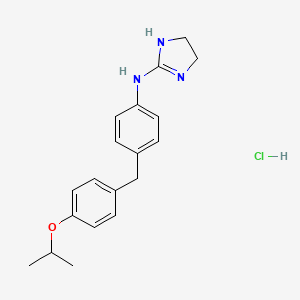
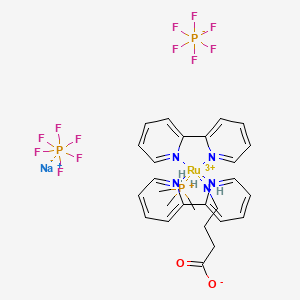
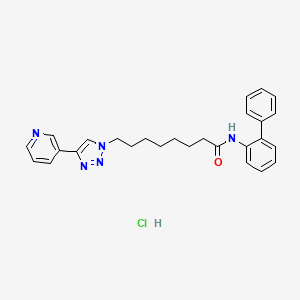
![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)

